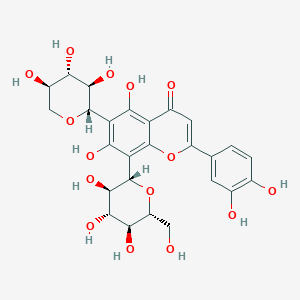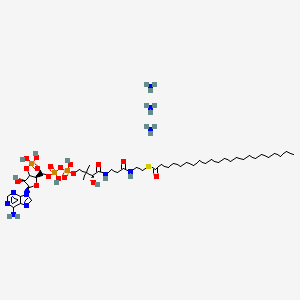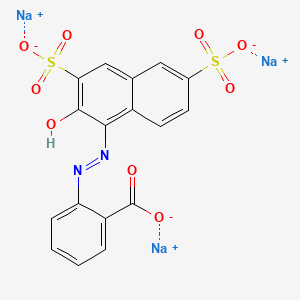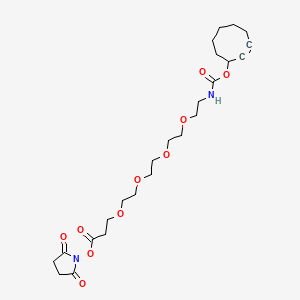
Sodium sulfate anhydrous, for cell culture
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium sulfate anhydrous, for cell culture, is a chemical compound with the formula Na₂SO₄. It is the anhydrous form of sodium sulfate, meaning it does not contain water molecules. This compound is commonly used as a drying agent in organic synthesis and can be utilized in cell culture applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium sulfate anhydrous can be synthesized through several methods. One common method involves the reaction of sodium chloride (industrial salt) with concentrated sulfuric acid. The reaction proceeds as follows: [ \text{2 NaCl} + \text{H}_2\text{SO}_4 \rightarrow \text{Na}_2\text{SO}_4 + \text{2 HCl} ] This reaction is typically conducted at high temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, sodium sulfate anhydrous is often produced as a byproduct of various chemical processes, such as the production of hydrochloric acid or the manufacture of sodium dichromate. The compound can also be obtained from natural sources, such as the mineral thenardite .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium sulfate anhydrous undergoes several types of chemical reactions, including:
Oxidation and Reduction: Sodium sulfate can participate in redox reactions, although it is more commonly involved in substitution reactions.
Substitution Reactions: Sodium sulfate can react with other compounds to form new products. For example, it can react with barium chloride to form barium sulfate and sodium chloride: [ \text{Na}_2\text{SO}_4 + \text{BaCl}_2 \rightarrow \text{BaSO}_4 + 2 \text{NaCl} ]
Common Reagents and Conditions: Common reagents used in reactions with sodium sulfate anhydrous include barium chloride, sulfuric acid, and various organic solvents. These reactions are typically conducted under standard laboratory conditions .
Major Products Formed: The major products formed from reactions involving sodium sulfate anhydrous depend on the specific reagents and conditions used. For example, the reaction with barium chloride produces barium sulfate, a white precipitate, and sodium chloride .
Wissenschaftliche Forschungsanwendungen
Sodium sulfate anhydrous has a wide range of applications in scientific research, including:
Wirkmechanismus
Sodium sulfate anhydrous exerts its effects primarily through its ability to dissociate in water to provide sodium ions and sulfate ions. Sodium ions are the principal cations of the extracellular fluid and play a crucial role in maintaining fluid and electrolyte balance. Sulfate ions contribute to the osmotic balance and can participate in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Magnesium sulfate (MgSO₄): Like sodium sulfate, magnesium sulfate is used as a drying agent and in medical applications as an electrolyte replenisher.
Calcium sulfate (CaSO₄): This compound is used in the construction industry as plaster of Paris and also as a drying agent.
Potassium sulfate (K₂SO₄): Used primarily as a fertilizer, potassium sulfate also has applications in the chemical industry.
Uniqueness of Sodium Sulfate Anhydrous: Sodium sulfate anhydrous is unique in its widespread use across various industries and its ability to maintain osmotic balance in cell culture applications. Its relatively low cost and high availability make it a preferred choice for many applications .
Eigenschaften
IUPAC Name |
disodium;sulfate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Na.H2O4S/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZURENOXWZQFD-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Na2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Amino-4-[3-[(1-benzyltriazol-4-yl)methoxy]phenyl]-5-oxo-4,6-dihydropyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B12377822.png)





![N-(5-aminopentyl)acetamide;2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;perchlorate](/img/structure/B12377854.png)






![sodium;4-[4-[(2-hydroxy-5-methyl-3-nitrophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate](/img/structure/B12377907.png)
